REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:11][CH:10]([O:12][C:13]2[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[CH:15][C:14]=2[O:22][CH3:23])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].CO.C1(C)C=CC=CC=1>C1COCC1.[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH:10]([O:12][C:13]2[CH:18]=[CH:17][C:16]([NH2:19])=[CH:15][C:14]=2[O:22][CH3:23])[CH2:11]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
210 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)OC1=C(C=C(C=C1)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
630 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1680 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 2.5 h
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
Remove the catalyst
|
Type
|
FILTRATION
|
Details
|
by filtration through diatomaceous earth
|
Type
|
WASH
|
Details
|
rinse the solids with MeOH
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)OC1=C(C=C(C=C1)N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 190 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 101% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |